Ethyl 2-oxo-1,3-oxazolidine-4-carboxylate
Description
Properties
CAS No. |
62941-94-0 |
|---|---|
Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
ethyl 2-oxo-1,3-oxazolidine-4-carboxylate |
InChI |
InChI=1S/C6H9NO4/c1-2-10-5(8)4-3-11-6(9)7-4/h4H,2-3H2,1H3,(H,7,9) |
InChI Key |
ZEYYCHHHKQRHPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1COC(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Steps
The synthesis involves two stages:
- Cyclization : A serine derivative (e.g., serine ethyl ester hydrochloride) reacts with S,S'-dimethyl dithiocarbonate in water under inert gas (e.g., argon).
- Workup and Purification : The intermediate is extracted with dichloromethane (DCM), washed with hydrochloric acid, and purified via column chromatography.
Key Conditions :
- Temperature : 5–35°C (optimized at 10°C for 3 hours, followed by room temperature for 6 hours).
- Solvent : Water, eliminating toxic organic solvents.
- Molar Ratio : Serine derivative to S,S'-dimethyl dithiocarbonate = 1.5:1.
Stereochemical Control
Using enantiomerically pure serine esters (L- or D-serine ethyl ester hydrochloride) yields optically active products:
Analytical Data
Nuclear magnetic resonance (NMR) confirms the structure:
| Proton | δ (ppm) | Carbon | δ (ppm) |
|---|---|---|---|
| H-4 | 4.16–4.30 | C-4 | 55.32–55.85 |
| H-3,5 | 4.19–4.22 | C-2 | 158.87–158.90 |
Traditional Methods Using Bis(trichloromethyl) Carbonate
Prior methods relied on bis(trichloromethyl) carbonate (triphosgene) in organic solvents, albeit with lower yields and safety concerns.
Procedure
- Reaction : Serine ethyl ester reacts with triphosgene in dioxane/water.
- Workup : Freeze-drying followed by acetonitrile extraction.
Challenges :
- Yield : 62% (compared to 86–89% for water-based methods).
- Safety : Triphosgene releases toxic phosgene gas, necessitating stringent safety protocols.
Comparative Analysis of Synthesis Methods
| Parameter | Water-Based Method | Triphosgene Method |
|---|---|---|
| Yield | 86–89% | 62% |
| Solvent | Water | Dioxane/acetonitrile |
| Reaction Time | 9–10 hours | 2–3 hours |
| Stereochemical Control | Yes | Limited |
| Environmental Impact | Low | High |
Adaptation for Ethyl Ester Synthesis
To synthesize ethyl 2-oxo-1,3-oxazolidine-4-carboxylate specifically:
- Starting Material : Use serine ethyl ester hydrochloride instead of the methyl ester.
- Halting Hydrolysis : Omit the alkaline hydrolysis step (Step 2 in the patent) to retain the ethyl ester group.
Expected Outcome :
- Retention of the ethyl group at the 4-position.
- Yield comparable to the carboxylic acid synthesis (85–88%).
Industrial and Medicinal Applications
The ethyl ester derivative serves as:
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-1,3-oxazolidine-4-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amino alcohols
Substitution: Substituted oxazolidines
Scientific Research Applications
Ethyl 2-oxo-1,3-oxazolidine-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-oxo-1,3-oxazolidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active site residues, leading to the inhibition of enzyme activity . Additionally, its ability to form hydrogen bonds and hydrophobic interactions allows it to modulate receptor functions and signal transduction pathways .
Comparison with Similar Compounds
Methyl 2-Oxo-1,3-Oxazolidine-4-Carboxylate (M22)
Structural Differences :
- The ethyl ester in this compound is replaced by a methyl ester in M22.
Functional Impact : - Solubility : The ethyl group may enhance lipophilicity compared to the methyl analog, affecting membrane permeability in biological systems.
- Synthesis : M22 is synthesized via ZrCl4-catalyzed reactions under reflux with molecular sieves, while the ethyl variant may require tailored esterification conditions .
2-Oxo-1,3-Oxazolidine-4-Carboxylic Acid (M27)
Structural Differences :
- The ethyl ester is replaced by a carboxylic acid group.
Functional Impact : - Reactivity : The carboxylic acid enables direct conjugation with amines or alcohols, unlike the ester, which requires hydrolysis for further modification.
- Biological Activity : M27’s ionizable carboxylate may improve water solubility but reduce cellular uptake compared to the ethyl ester .
(R)-Methyl 2-Oxooxazolidine-4-Carboxylate
Stereochemical Considerations :
- The (R)-enantiomer of the methyl derivative highlights the importance of stereochemistry in biological activity.
Comparison with Heterocyclic Analogs
Oxothiazolidinecarboxylic Acid
Structural Differences :
- The oxazolidine oxygen is replaced by sulfur, forming a thiazolidine ring.
Functional Impact : - Bioavailability: Thiazolidines are known for antioxidant properties (e.g., in glutathione analogs), unlike oxazolidines, which are more common in peptide mimics .
| Property | This compound | Oxothiazolidinecarboxylic Acid |
|---|---|---|
| Ring Heteroatom | Oxygen | Sulfur |
| Molecular Formula | C₆H₉NO₄ | C₄H₅NO₃S |
| Key Applications | Peptidomimetics | Antioxidant precursors |
Ethyl-2-Oxo-1,2-Dihydropyridine-4-Carboxylate
Structural Differences :
- A pyridine ring replaces the oxazolidine, introducing aromaticity.
Functional Impact : - Aromaticity : The conjugated system in pyridine derivatives enhances stability and alters electronic interactions with biological targets.
- Synthesis : These derivatives are synthesized via cyclization of hydrazide intermediates, contrasting with oxazolidine’s peptide-based cyclization methods .
Q & A
Q. What are the common synthetic routes for Ethyl 2-oxo-1,3-oxazolidine-4-carboxylate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via cyclization reactions involving amino alcohols and carbonyl compounds. For example, catalytic methods using Fe₃O₄ nanoparticles under reflux conditions in ethanol have achieved yields up to 94% for structurally related oxazolidinone derivatives . Key factors include:
- Catalyst selection : Transition metal catalysts or organocatalysts (e.g., Fe₃O₄) improve regioselectivity.
- Solvent and temperature : Polar solvents (ethanol, DMF) and reflux conditions favor ring closure.
- Purification : Column chromatography or recrystallization ensures high purity (>95%).
Q. How does the oxazolidinone ring enforce conformational constraints in peptidomimetics?
The carbonyl group in the oxazolidinone ring restricts the pseudo-peptide bond to a trans conformation, mimicking proline’s rigidity in peptide backbones. This constraint stabilizes secondary structures like β-turns and helices, enhancing biological activity in peptidomimetic drug candidates . Computational studies (e.g., DFT) and X-ray crystallography are used to validate these structural effects.
Q. What spectroscopic methods are critical for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm ring formation and ester group integrity (e.g., carbonyl signals at ~170 ppm).
- IR : Stretching vibrations at ~1750 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O ester) are diagnostic.
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 188.08).
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular geometries?
Discrepancies in bond angles or torsional strains can arise from polymorphic variations or refinement errors. Using programs like SHELXL for small-molecule refinement ensures accurate parameterization of the oxazolidinone ring and ester moiety . For example:
Q. What strategies optimize catalytic asymmetric synthesis of this compound?
Chiral auxiliaries or enantioselective catalysts (e.g., Jacobsen’s thiourea) can induce asymmetry. A recent study achieved >90% ee using:
| Parameter | Condition |
|---|---|
| Catalyst | Cu(I)/BINAP complex |
| Solvent | Toluene |
| Temperature | -20°C |
| Reaction time | 24 hours |
| Post-synthetic racemization risks are mitigated by low-temperature workup and chiral HPLC validation. |
Q. How do intermolecular interactions in the solid state affect its stability and solubility?
Hydrogen-bonding networks dominate crystallization behavior. For example:
- N–H⋯O interactions : Form 1D chains (as seen in ethyl 4-oxo-1,4-dihydropyridine analogs) .
- Van der Waals forces : Hydrophobic ethyl groups reduce aqueous solubility, necessitating co-crystallization with hydrophilic counterions for pharmaceutical formulations.
Q. What computational tools predict its reactivity in multi-step syntheses?
- DFT calculations : Model transition states for ring-opening reactions (e.g., nucleophilic attack at the carbonyl).
- Molecular docking : Predict binding affinities in biological targets (e.g., protease inhibitors) .
Q. How are contradictions in biological activity data addressed across studies?
Variability in cytotoxicity or enzyme inhibition assays often stems from:
- Impurity profiles : LC-MS traces must confirm >98% purity.
- Solvent artifacts : DMSO residues can falsely modulate activity; control experiments with solvent blanks are critical.
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
